

# An In-depth Technical Guide to the Physical Characteristics of Sulfacetamide Sodium Powder

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## Compound of Interest

Compound Name: Sulfacetamide Sodium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **sulfacetamide sodium** powder. The information herein is curated for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of this active pharmaceutical ingredient (API).

## Core Physical and Chemical Properties

**Sulfacetamide sodium**, the sodium salt of sulfacetamide, is a sulfonamide antibiotic.<sup>[1]</sup> It is commonly obtained as a monohydrate, which is a white, odorless, crystalline powder with a slightly bitter taste.<sup>[1][2]</sup> The anhydrous form also exists. This section summarizes its key physicochemical parameters.

### Data Summary

The following table consolidates the quantitative physical and chemical data for **sulfacetamide sodium**. Note that values can vary slightly between anhydrous and monohydrate forms.

Property	Value	Form
Appearance	White or yellowish-white, crystalline powder.[2][3]	Monohydrate
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> NaO <sub>3</sub> S	Anhydrous[4]
C <sub>8</sub> H <sub>11</sub> N <sub>2</sub> NaO <sub>4</sub> S or C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> NaO <sub>3</sub> S·H <sub>2</sub> O	Monohydrate[2][5][6]	
Molecular Weight	236.22 g/mol	Anhydrous[7][8]
254.24 g/mol	Monohydrate[5][9]	
Melting Point	206-209 °C[1]	Not Specified
257 °C[7][10]	Not Specified	
pKa	pKa1 (amino group): 1.8	Not Specified
pKa2 (sulfonamide group): 5.4 (at 25°C)[11]	Not Specified	
pH of Solution	8.0 - 9.5[1][6]	Not Specified
Solubility		
Water	Freely soluble (1:2.5); 50 mg/mL.[2][9]	Monohydrate
Ethanol	Slightly soluble.[1]	Monohydrate
Acetone	Sparingly soluble.[11]	Monohydrate
Chloroform	Practically insoluble / Insoluble.[2][12]	Monohydrate
Ether	Practically insoluble / Insoluble.[1][2]	Monohydrate
Benzene	Insoluble.[2][12]	Monohydrate
DMSO	15 mg/mL; 50 mg/mL.[7][9]	Not Specified
PBS (pH 7.2)	5 mg/mL.[7]	Not Specified

## Experimental Protocols

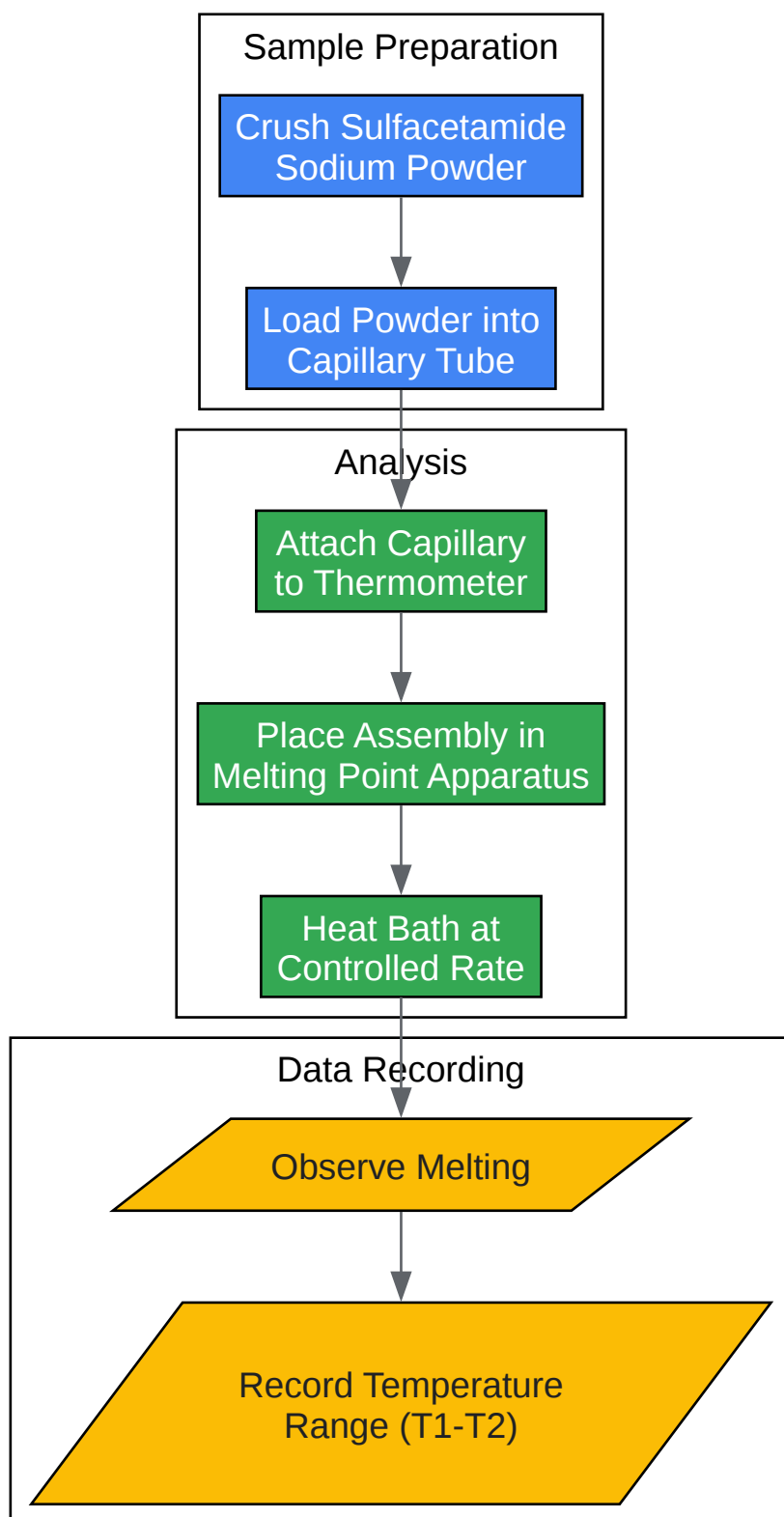
This section details the generalized experimental methodologies for determining the key physical properties of a pharmaceutical powder like **sulfacetamide sodium**.

### 2.1 Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

- **Sample Preparation:** A small quantity of the dry **sulfacetamide sodium** powder is finely crushed.[\[13\]](#)
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.[\[13\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which contains a heating bath (e.g., liquid paraffin or silicone oil).[\[13\]](#)
- **Heating:** The bath is heated gently, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[\[13\]](#)
- **Observation and Recording:** The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[13\]](#)



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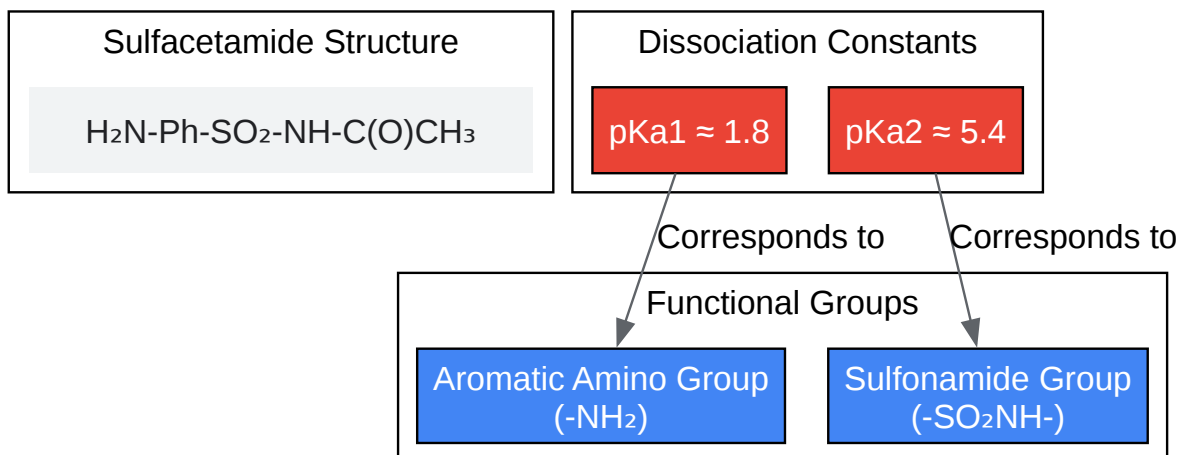
*Workflow for Melting Point Determination.*

## 2.2 pKa Determination (LC-PDA Method)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For sulfacetamide, two pKa values are relevant due to its amphoteric nature. While various methods exist, modern techniques like Liquid Chromatography with Photodiode Array (LC-PDA) detection are effective for sulfonamides.[\[14\]](#)[\[15\]](#)

### Methodology:

- **Solution Preparation:** Standard solutions of **sulfacetamide sodium** are prepared in a series of aqueous buffers with different, precisely known pH values. The mobile phase for the LC system is also prepared, often a mixture of an organic solvent (like acetonitrile) and water.[\[14\]](#)[\[16\]](#)
- **Chromatographic Separation:** Each buffered sample solution is injected into a reversed-phase liquid chromatography system. The retention time of the compound is recorded at each pH.[\[15\]](#)
- **Spectrophotometric Analysis:** The PDA detector acquires the UV-Vis absorbance spectra of the compound as it elutes from the column.[\[17\]](#)
- **Data Analysis:** The pKa value is determined by plotting the retention factor (k) against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, changes in the absorbance spectra as a function of pH can be used to calculate the pKa values.[\[14\]](#)[\[16\]](#)



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*Logical Relationship of pKa Values in Sulfacetamide.*

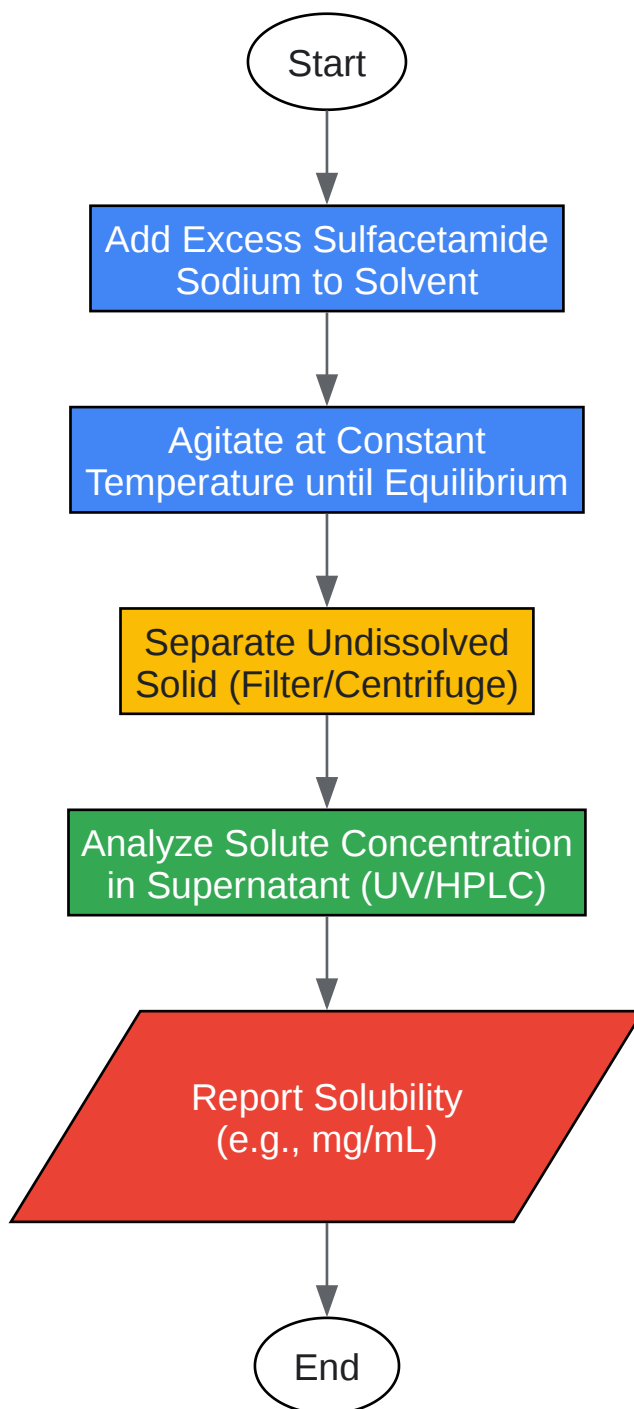
## 2.3 Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For APIs, it is typically determined in various pharmaceutically relevant solvents. The equilibrium shake-flask method is a common and reliable technique.[18][19]

### Methodology:

- **Sample Addition:** An excess amount of **sulfacetamide sodium** powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[19]
- **Equilibration:** The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically  $37 \pm 1$  °C for biopharmaceutical studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[20]
- **Concentration Analysis:** The concentration of **sulfacetamide sodium** in the clear, saturated supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]

- Reporting: The solubility is expressed as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).[20]

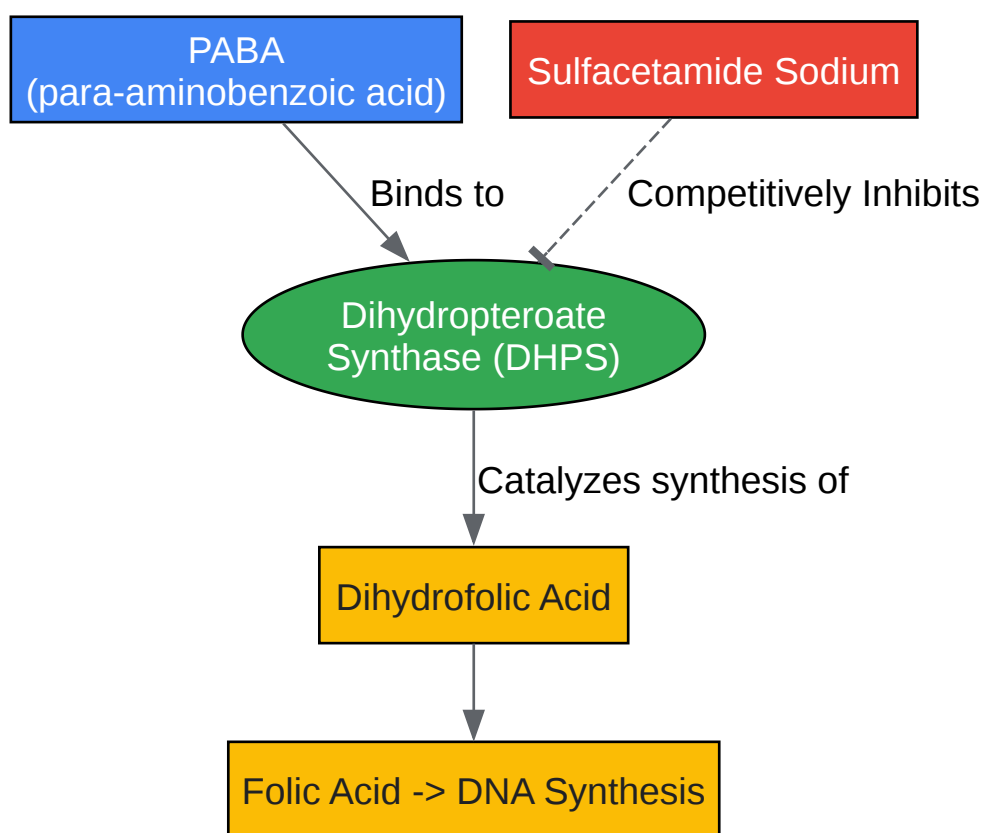


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*Workflow for Solubility Determination.*

## Mechanism of Action: Folic Acid Synthesis Inhibition

**Sulfacetamide sodium** exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][9] This enzyme is critical for bacterial synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, which are necessary for bacterial growth and replication.[22] By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfacetamide blocks the metabolic pathway.[10]



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*Inhibitory Action of Sulfacetamide on Folic Acid Pathway.*

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